molecular formula C6H6BN3O2 B7981664 (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid

(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid

Cat. No.: B7981664
M. Wt: 162.94 g/mol
InChI Key: GCRCZDNUZYTHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Pyrazolo[3,4-b]pyridin-4-yl)boronic acid (CAS: 2304635-23-0) is a heterocyclic boronic acid derivative featuring a pyrazolo[3,4-b]pyridine core with a boronic acid group at the 4-position. Its molecular formula is C₆H₆BN₃O₂, with a molecular weight of 162.94 g/mol . This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, particularly in medicinal chemistry for kinase inhibitor development .

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-4-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-8-6-4(5)3-9-10-6/h1-3,11-12H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRCZDNUZYTHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=NNC2=NC=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Conditions

The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for synthesizing (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid. This method involves coupling a halogenated pyrazolo[3,4-b]pyridine precursor with a boronic acid under palladium catalysis. The reaction typically proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the carbon-carbon bond.

Key optimization parameters include:

  • Catalyst system : Pd(OAc)₂ with dppf (1,1'-bis(diphenylphosphino)ferrocene) as a ligand is commonly used, achieving yields up to 68%.

  • Base : Cs₂CO₃ is preferred due to its ability to stabilize the palladium intermediate and facilitate transmetallation.

  • Solvent : A 3:1 mixture of 1,4-dioxane and water enhances solubility and reaction efficiency.

Table 1: Representative Suzuki-Miyaura Reaction Conditions and Yields

EntryCatalystLigandBaseSolventYield (%)
1Pd(OAc)₂dppfCs₂CO₃THF68
2Pd(OAc)₂dppfCs₂CO₃CH₃CN45
3PdCl₂(PPh₃)₂NoneK₂CO₃Toluene/H₂O52

Data adapted from.

One-Pot Sequential Arylation Strategy

Methodology and Advantages

A one-pot sequential arylation approach enables the synthesis of 3,6-diarylpyrazolo[3,4-b]pyridines, which can be further functionalized to yield the target boronic acid derivative. This method eliminates intermediate purification steps, reducing reaction time and waste.

Reaction Steps

  • First Arylation : Coupling of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine with an arylboronic acid at 60°C.

  • Second Arylation : Subsequent coupling with a second arylboronic acid at 100°C using elevated Pd catalyst loading (15 mol%).

Table 2: One-Pot Diaylation Yields

ProductAr¹Ar²Yield (%)
4aPhPh72
4bPh4-MeO-Ph60
4f4-CN-Ph3-MeO-Ph53

Data from.

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave irradiation significantly accelerates the Suzuki coupling reaction, reducing reaction times from hours to minutes. A Pyridine-Pyrazole/Pd(II) complex catalyzes the coupling of 3-iodo-1H-pyrazolo[3,4-d]pyrimidine with arylboronic acids under microwave conditions (100°C, 100 W), achieving yields up to 96%.

Key Features

  • Catalyst recycling : The Pd complex remains active for up to five cycles with minimal yield reduction (95% → 70%).

  • Solvent system : Aqueous NaOH and TBAB (tetrabutylammonium bromide) enhance reaction homogeneity and rate.

Table 3: Microwave-Assisted Synthesis Optimization

EntryArylboronic AcidTime (min)Yield (%)
1Phenyl596
24-MeO-Ph894
33-NO₂-Ph1084

Data from.

Comparative Analysis of Preparation Methods

Yield and Practicality

  • Suzuki-Miyaura : Moderate yields (45–68%), requires inert conditions.

  • One-Pot Arylation : Higher yields (60–72%) but demands precise temperature control.

  • Microwave Synthesis : Superior yields (84–96%) and rapid kinetics, though specialized equipment is needed.

Catalyst Efficiency

Pd(OAc)₂/dppf systems outperform other catalysts (e.g., PdCl₂(PPh₃)₂) due to enhanced electron-donating properties of the dppf ligand, which stabilizes the Pd center during transmetallation.

Structural and Functional Insights

Molecular Properties

  • Molecular formula : C₆H₆BN₃O₂.

  • Key functional groups : Boronic acid at C4 position enables further cross-coupling reactions.

Applications in Medicinal Chemistry

The compound serves as a precursor for tyrosine kinase inhibitors (TKIs) and other bioactive molecules, leveraging its ability to participate in diverse C–X bond-forming reactions .

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Dihydropyrazolopyridines.

    Substitution: Biaryl compounds.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid typically involves Suzuki-Miyaura cross-coupling reactions, where boronic acids react with aryl halides to form biaryl compounds. The compound's structural features contribute to its ability to inhibit various biological pathways. For instance, the pyrazolo[3,4-b]pyridine core is recognized for its role in developing kinase inhibitors, which are crucial in cancer therapy.

Anticancer Properties

(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid derivatives have shown significant promise as anticancer agents. They act as inhibitors of various kinases involved in tumor growth and proliferation. Notably:

  • TBK1 Inhibition : Compounds derived from this structure have been identified as potent TBK1 inhibitors, with one derivative exhibiting an IC50 value of 0.2 nM. This inhibition affects downstream signaling pathways related to immune response and cancer progression .
  • FGF-R Inhibition : Certain derivatives have been noted for their ability to inhibit fibroblast growth factor receptors (FGF-R), which are implicated in bladder cancer .

Antitubercular Activity

Recent studies have highlighted the effectiveness of pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. In vitro assays demonstrated that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold enhance its antitubercular properties, making it a promising lead for further development .

Anti-Diabetic Effects

Research indicates that some derivatives possess anti-diabetic activities by inhibiting α-amylase, an enzyme involved in carbohydrate metabolism. These compounds were evaluated for their efficacy in lowering blood sugar levels through enzyme inhibition .

Structure-Activity Relationships (SAR)

Understanding the SAR of (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid is critical for optimizing its biological activity:

Substituent Biological Activity IC50 Value
N(1)CH3TBK1 Inhibition0.2 nM
C(3)C6H5AntitubercularNot specified
C(4)pCH3C6H5FGF-R InhibitionNot specified
C(5)CO2EtAnti-diabeticNot specified

This table summarizes key findings from various studies that elucidate the relationship between structural modifications and biological outcomes.

Case Study 1: TBK1 Inhibitors

A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for their ability to inhibit TBK1. Compound 15y was particularly effective, leading to a significant reduction in inflammatory signaling pathways associated with cancer progression .

Case Study 2: Antitubercular Activity

In a combinatorial library study, several derivatives were screened against M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). The results indicated promising antitubercular activity for compounds with specific substitutions on the pyrazolo core .

Mechanism of Action

The mechanism of action of (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This compound can also modulate signal transduction pathways by binding to specific receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Heterocyclic Core Variations

(1H-Pyrrolo[2,3-b]pyridin-4-yl)boronic Acid
  • Structure : Pyrrolo[2,3-b]pyridine core (a fused pyrrole-pyridine system) with a boronic acid at the 4-position.
  • Key Differences :
    • The pyrrolo core lacks the pyrazole ring nitrogen present in pyrazolo[3,4-b]pyridine, altering electronic properties and hydrogen-bonding capabilities.
    • In Suzuki couplings, this compound demonstrated yields ranging from 36% to 83% depending on reaction conditions (e.g., Pd catalysts, bases) . By comparison, pyrazolo[3,4-b]pyridine derivatives often exhibit higher regioselectivity due to steric and electronic effects from the pyrazole nitrogen .
1H-Pyrazolo[3,4-b]pyrazin-6-ylboronic Acid
  • Structure : Pyrazolo[3,4-b]pyrazine core with a boronic acid at the 6-position.
  • Suzuki couplings with this compound showed >70% yields and high regioselectivity attributed to steric shielding by substituents (e.g., cyano groups) . Pyrazolo[3,4-b]pyridine analogs may exhibit distinct regioselectivity due to differences in nitrogen positioning.

Substituent and Positional Isomers

[6-(Pyrazol-1-yl)pyridin-3-yl]boronic Acid
  • Structure : Pyridine ring substituted with a pyrazole group at the 6-position and boronic acid at the 3-position.
  • Key Differences :
    • The separated pyrazole and pyridine moieties reduce conjugation compared to the fused pyrazolo[3,4-b]pyridine system.
    • This compound’s Suzuki reactivity is influenced by the meta-positioned boronic acid, which may lower coupling efficiency compared to para-substituted analogs .
1H-Pyrazolo[3,4-b]pyridine-5-boronic Acid Pinacol Ester
  • Structure : Pinacol-protected boronic ester of pyrazolo[3,4-b]pyridine at the 5-position.
  • Key Differences :
    • The boronic ester form enhances stability and solubility in organic solvents, unlike the unprotected boronic acid, which may require inert storage conditions .
    • The 5-position substitution alters steric accessibility in cross-coupling reactions compared to the 4-position isomer .

Functional Group Modifications

B-(3-Hydroxy-4-pyridinyl)boronic Acid
  • Structure : Pyridine ring with hydroxyl and boronic acid groups at the 3- and 4-positions, respectively.
  • Lacks the pyrazole ring, reducing rigidity and planarity compared to pyrazolo[3,4-b]pyridine derivatives .
3-(Trifluoromethyl)-1H-pyrazol-5-ylboronic Acid
  • Structure : Pyrazole ring substituted with a trifluoromethyl group and boronic acid at the 5-position.
  • Key Differences: The electron-withdrawing trifluoromethyl group increases electrophilicity, enhancing reactivity in Suzuki couplings. The non-fused pyrazole core lacks the extended π-system of pyrazolo[3,4-b]pyridine, reducing stacking interactions in kinase binding pockets .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity (Suzuki Coupling Yield) Applications
(1H-Pyrazolo[3,4-b]pyridin-4-yl)boronic acid C₆H₆BN₃O₂ 162.94 Fused pyrazole-pyridine, 4-B(OH)₂ High regioselectivity Kinase inhibitors, biaryl synthesis
(1H-Pyrrolo[2,3-b]pyridin-4-yl)boronic acid C₇H₇BN₂O₂ 162.95 Fused pyrrole-pyridine, 4-B(OH)₂ 36–83% Thiadiazinone kinase inhibitors
1H-Pyrazolo[3,4-b]pyrazin-6-ylboronic acid C₅H₄BN₅O₂ 177.92 Fused pyrazole-pyrazine, 6-B(OH)₂ >70% SGK1 inhibitors
[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid C₈H₈BN₃O₂ 189.98 Pyridine-pyrazole, 3-B(OH)₂ Moderate (position-dependent) Medicinal chemistry intermediates

Key Research Findings

  • Reactivity : Pyrazolo[3,4-b]pyridine boronic acids exhibit superior regioselectivity in Suzuki couplings compared to pyrrolo analogs due to nitrogen-induced steric and electronic effects .
  • Biological Activity : The fused pyrazole-pyridine system enhances kinase inhibitor potency by enabling dual hydrogen bonding with hinge regions, as seen in SGK1 inhibitors .
  • Stability : Unprotected boronic acids (e.g., (1H-Pyrazolo[3,4-b]pyridin-4-yl)boronic acid) require careful handling (inert atmosphere, low-temperature storage) to prevent protodeboronation .

Biological Activity

(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid possesses a bicyclic structure that includes both pyrazole and pyridine functionalities. Its molecular formula is C6H6BN3O2C_6H_6BN_3O_2, with a molecular weight of approximately 162.94 g/mol. The presence of the boronic acid group allows it to form reversible covalent bonds with diols, making it a versatile building block in organic synthesis and drug development .

Research indicates that (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors involved in disease pathways. Its structural properties facilitate effective interactions with biological targets, making it a candidate for drug development against conditions such as cancer and other serious diseases .

Antiproliferative Effects

Several studies have highlighted the antiproliferative effects of compounds related to (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid. For instance, compounds derived from pyrazolo[3,4-b]pyridines have shown promising results in inhibiting the proliferation of human cancer cell lines such as HeLa, HCT116, and A375. The mechanism often involves the induction of apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : One study reported that derivatives of (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid exhibited potent inhibitory activity against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively. This selectivity is crucial for developing targeted cancer therapies .
  • Antiproliferative Activity : In vitro studies demonstrated that compounds containing the pyrazolo[3,4-b]pyridine core exhibited significant antiproliferative activity against various cancer cell lines. For example, increasing substituent bulk at the 4-position generally reduced antiproliferative activity, indicating structure-activity relationships that are critical for drug design .

Synthesis Methods

The synthesis of (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid can be achieved through several methods:

  • Suzuki-Miyaura Cross-Coupling : This method allows for the formation of aryl-boronic acids through coupling reactions between boronic acids and aryl halides.
  • Direct Boronation : This involves the direct introduction of boron into the pyrazolo-pyridine framework under specific conditions.

These methods highlight the compound's accessibility for further research and application in medicinal chemistry .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
1H-Pyrazolo[3,4-B]pyridineBicyclicDifferent nitrogen positioning affecting reactivity
1H-PyrazoleMonocyclicSimpler structure; less versatile in reactions
Pyridine boronic acidMonocyclicLacks the pyrazole component; different properties

The combination of pyrazole and pyridine rings in (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid enhances its reactivity and biological activity compared to structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic acid moiety. For example, pyrazolo[3,4-b]pyridine derivatives can be prepared using 3,4-dimethoxyphenylboronic acid with Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a dioxane/water solvent system at 105°C . Post-reaction purification often involves recrystallization (e.g., methanol) or column chromatography to isolate the product. Optimization focuses on catalyst loading (1–5 mol%), temperature (80–110°C), and solvent polarity to balance reactivity and stability of the boronic acid.

Q. How is (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid characterized structurally and spectroscopically?

  • Methodological Answer : Characterization employs a combination of ¹H/¹³C NMR (to confirm substitution patterns), high-resolution mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography for absolute configuration determination. For crystallography, SHELXL is widely used for refinement, particularly for handling high-resolution data or twinned crystals . FT-IR can identify boronic acid B–O stretching (~1350 cm⁻¹) and hydroxyl groups.

Q. What purification strategies are effective for isolating (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid from reaction mixtures?

  • Methodological Answer : Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) is effective for removing unreacted starting materials. For complex mixtures, flash chromatography with silica gel and gradients of ethyl acetate/hexane (10–50%) is recommended. Post-purification, TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) and HPLC (C18 column, acetonitrile/water mobile phase) ensure purity >95% .

Advanced Research Questions

Q. What challenges arise in cross-coupling reactions involving (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid, and how are they mitigated?

  • Methodological Answer : Steric hindrance from the pyrazolopyridine core can reduce coupling efficiency. Strategies include:

  • Using bulky ligands (e.g., SPhos) to stabilize Pd catalysts.
  • Protecting the boronic acid as a trifluoroborate salt to enhance stability .
  • Optimizing solvent systems (e.g., THF/H₂O) to improve solubility. Kinetic studies (monitored via in situ NMR) help identify rate-limiting steps .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this boronic acid?

  • Methodological Answer : SHELX programs (e.g., SHELXL) are critical for refining structures with high torsional flexibility or disorder. For example, twinning in crystals can be addressed using the TWIN/BASF commands in SHELXL. High-resolution data (d-spacing <0.8 Å) improve electron density maps, enabling precise localization of the boronic acid group . Comparative analysis with analogs (e.g., brominated derivatives) aids in validating bond angles .

Q. How are structure-activity relationship (SAR) studies designed to evaluate anticancer activity of derivatives?

  • Methodological Answer : SAR studies involve synthesizing derivatives with substitutions at the pyridine or pyrazole rings (e.g., fluorination at C3/C5) and testing in kinase inhibition assays (e.g., EGFR or MET kinases). In vivo efficacy is assessed using xenograft models, with pharmacokinetic parameters (e.g., half-life, bioavailability) optimized via logP adjustments (introducing polar groups like –OH or –NH₂) . Contradictions in activity data (e.g., in vitro vs. in vivo) are resolved by evaluating metabolic stability via liver microsome assays .

Q. What strategies improve the hydrolytic stability of (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid under physiological conditions?

  • Methodological Answer : Stabilization methods include:

  • Formulating as a prodrug (e.g., boronic ester protected with pinacol).
  • pH buffering in formulation (pH 6.5–7.4) to minimize deprotonation-induced hydrolysis .
  • Co-administration with cyclodextrins to enhance solubility and reduce aggregation. Stability is monitored via accelerated degradation studies (40°C/75% RH for 4 weeks) and quantified using HPLC .

Q. How are computational methods applied to predict reactivity or binding modes of derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model boronic acid interactions with biological targets (e.g., serine proteases). Molecular docking (AutoDock Vina) predicts binding affinities, while MD simulations (AMBER) assess conformational stability. These models guide synthetic prioritization, reducing experimental screening costs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.